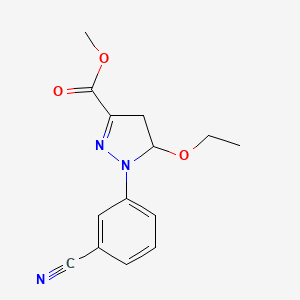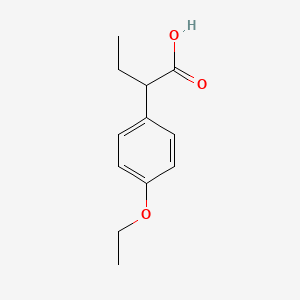
2-(4-Ethoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)butanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation. The general steps are as follows:
Formation of Grignard Reagent: 4-Ethoxybenzaldehyde is reacted with a Grignard reagent such as ethylmagnesium bromide in an anhydrous ether solvent.
Addition Reaction: The Grignard reagent adds to the carbonyl group of the 4-ethoxybenzaldehyde, forming an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Compounds with varied functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
2-(4-Hydroxyphenyl)butanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
2-(4-Methoxyphenyl)butanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 2-(4-Ethoxyphenyl)butanoic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-11(12(13)14)9-5-7-10(8-6-9)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
PVVLQAQPEYVVLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



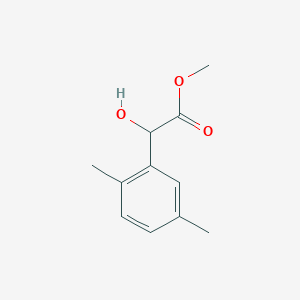
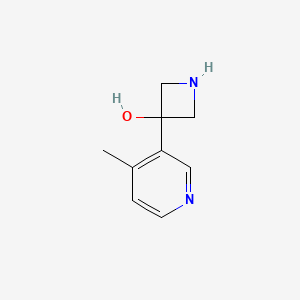


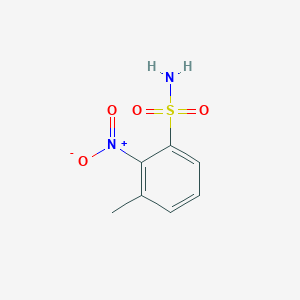
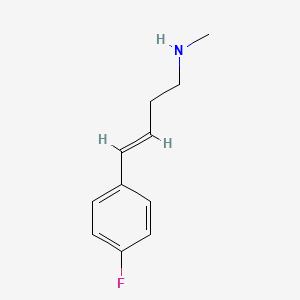

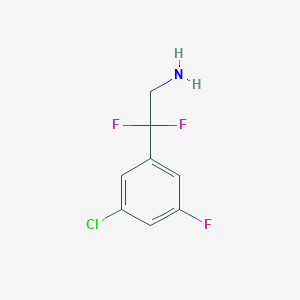
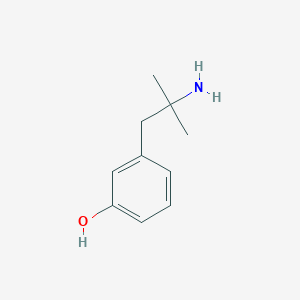
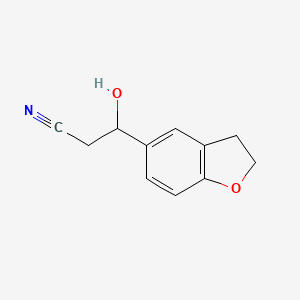
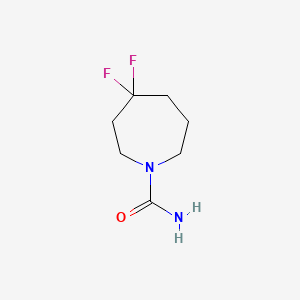
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
